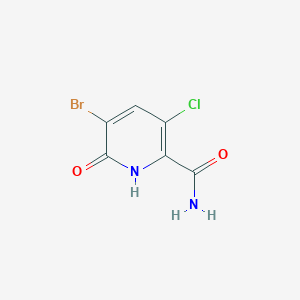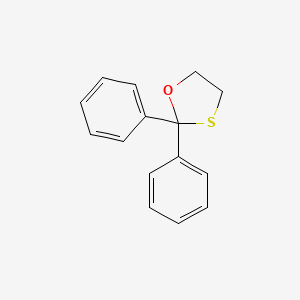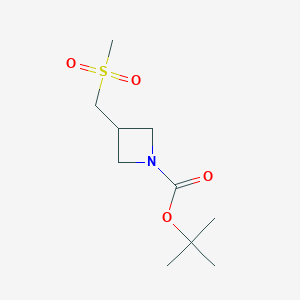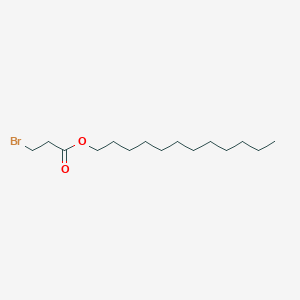
Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate: is a synthetic organic compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amine, and a diazepane ring. It is often used in organic synthesis and medicinal chemistry due to its structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate typically involves multiple steps:
-
Formation of the Diazepane Ring: : The initial step involves the formation of the 1,4-diazepane ring. This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
-
Introduction of the Benzyl Group: : The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane with benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
-
Protection of the Amine Group: : The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amine group does not participate in subsequent reactions.
-
Final Coupling: : The final step involves coupling the Boc-protected amine with the diazepane ring. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
-
Reduction: : Reduction reactions can target the diazepane ring or the Boc-protected amine, leading to the formation of secondary amines or deprotected amines.
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Secondary amines, deprotected amines.
Substitution: Azide derivatives, thiol derivatives.
科学研究应用
Chemistry
In organic synthesis, Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate is used as an intermediate for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block in the construction of heterocyclic compounds and peptidomimetics.
Biology
In biological research, this compound is used to study the interactions of diazepane derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. Diazepane derivatives are known for their activity as central nervous system agents, and this compound is investigated for its potential as a therapeutic agent.
Industry
In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of polymers and other advanced materials.
作用机制
The mechanism of action of Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can interact with biological macromolecules, altering their function. The Boc-protected amine can be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.
相似化合物的比较
Similar Compounds
Benzyl 4-(3-aminopropyl)-1,4-diazepane-1-carboxylate: Similar structure but lacks the Boc protection.
Benzyl 4-(3-(methylamino)propyl)-1,4-diazepane-1-carboxylate: Contains a methyl group instead of the Boc group.
Benzyl 4-(3-(dimethylamino)propyl)-1,4-diazepane-1-carboxylate: Contains a dimethylamino group.
Uniqueness
The presence of the Boc-protected amine in Benzyl 4-(3-((tert-butoxycarbonyl)amino)propyl)-1,4-diazepane-1-carboxylate provides unique reactivity and stability compared to similar compounds. The Boc group offers protection during synthetic procedures and can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-19(25)22-11-7-12-23-13-8-14-24(16-15-23)20(26)27-17-18-9-5-4-6-10-18/h4-6,9-10H,7-8,11-17H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUKGMSIGAKGIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN1CCCN(CC1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-AMINO-2-METHYL-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID](/img/structure/B8265507.png)


![2-[2-(6-BROMOIMIDAZO[1,2-A]PYRIDIN-2-YL)ETHYL]-1HISOINDOLE-1,3(2H)-DIONE](/img/structure/B8265544.png)







